Vaitvlvk

Description

Properties

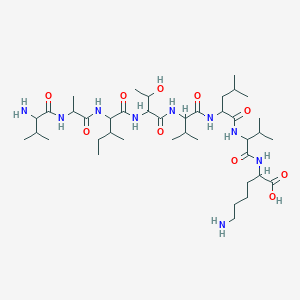

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-methylbutanoyl)amino]propanoylamino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75N9O10/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHLCKNMRKYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CALP1 (VAITVLVK): Mechanism of Action in Calcium Signaling and Calmodulin Modulation

[1]

Executive Summary

This technical guide details the mechanism, application, and experimental validation of the peptide VAITVLVK , scientifically designated as CALP1 (Calcium-Like Peptide 1).

CALP1 represents a paradigm shift in calcium signaling research. Unlike small molecule inhibitors that physically occlude ion channel pores, CALP1 is a biomimetic peptide designed to interact with EF-hand motifs .[1] It functions as a "calcium imposter," activating Calmodulin (CaM)-dependent enzymes (like phosphodiesterase) while paradoxically inhibiting calcium influx through CaM-gated channels. This dual mechanism makes it a critical tool for decoupling intracellular signaling events from global calcium transients.

Molecular Mechanism of Action

The "EF-Hand" Complementarity Principle

The design of CALP1 (Val-Ala-Ile-Thr-Val-Leu-Val-Lys) is based on hydropathic complementarity . The peptide sequence was engineered to be hydropathically opposite to the calcium-binding loop of the EF-hand motif found in Calmodulin (CaM).

-

Natural State: In a resting cell, CaM is inactive (Apo-CaM). Upon Ca2+ influx, Ca2+ ions bind to the EF-hand loops, exposing hydrophobic pockets that allow CaM to bind and activate target proteins.

-

CALP1 Mechanism: CALP1 mimics the surface contour and charge distribution of the Ca2+ ion within the EF-hand. It binds to the EF-hand of Apo-CaM in the absence of calcium.

-

Agonist Effect: By binding CaM, CALP1 induces a conformational change similar to Ca2+-binding, allowing the CaM-CALP1 complex to activate downstream enzymes like Phosphodiesterase (PDE).[2]

-

Antagonist Effect (Channel Gating): Many Ca2+ channels (e.g., NMDA receptors, TRP channels) are regulated by tethered CaM. CALP1 binds these sensors and locks the channel in a closed or desensitized state, preventing actual Ca2+ influx.

-

Pathway Visualization

The following diagram illustrates the bifurcation of CALP1 signaling: activating enzymatic pathways while blocking ionic entry.

Caption: CALP1 acts as a CaM agonist for enzymatic targets (PDE) but functions as a functional antagonist for CaM-gated ion channels, preventing toxicity.

Technical Specifications & Handling

To ensure experimental reproducibility, the physicochemical properties of the peptide must be managed strictly.

| Property | Specification | Critical Handling Note |

| Sequence | H-Val-Ala-Ile-Thr-Val-Leu-Val-Lys-OH | Hydrophobic residues (Val, Ile, Leu) dominate. |

| MW | 842.09 g/mol | Verification via Mass Spec is required before use. |

| Solubility | Soluble in water (up to 1 mg/mL) | Warning: High concentrations may aggregate. Vortex vigorously. |

| Counter-ion | Trifluoroacetate (TFA) | Residual TFA can be cytotoxic in sensitive cell lines. Desalting may be required for patch-clamp. |

| Stability | Hygroscopic | Store desiccated at -20°C. Aliquot to avoid freeze-thaw cycles. |

Experimental Protocols

Protocol A: Validation of CaM Agonist Activity (PDE Assay)

Objective: Confirm that CALP1 activates Calmodulin-dependent enzymes in the absence of Calcium. This distinguishes CALP1 from standard channel blockers.[1]

Reagents:

-

Purified Calmodulin (bovine brain or recombinant).

-

cAMP Phosphodiesterase (PDE).

-

EGTA (Calcium chelator).

Workflow:

-

Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 1 mM EGTA (to ensure zero free Ca2+).

-

Baseline: Measure basal PDE activity (conversion of cAMP to AMP) in the presence of Apo-CaM (100 nM) without peptide.

-

Treatment: Titrate CALP1 (0.1 µM to 100 µM) into the reaction mixture.

-

Positive Control: Run a parallel sample with Ca2+ (1 mM) instead of EGTA/CALP1.

-

Readout: Spectrophotometric detection of AMP production.

Self-Validating Check:

-

If CALP1 is active, PDE activity should increase in a dose-dependent manner despite the presence of EGTA.

-

If activity only rises in the Ca2+ control, the peptide is degraded or inactive.

Protocol B: Inhibition of Calcium Influx (Fura-2 Imaging)

Objective: Demonstrate CALP1's ability to block channel gating in live cells (e.g., neuronal or HEK293 cells).

Workflow:

-

Loading: Incubate cells with Fura-2 AM (2 µM) for 30 minutes at 37°C. Wash 3x with HBSS.

-

Pre-incubation: Treat cells with CALP1 (Typical IC50: ~40-50 µM ) for 20 minutes.

-

Control: Scrambled peptide (e.g., VKFGVGFK - CALP2) or Vehicle.

-

-

Stimulation: Challenge cells with a glutamate agonist (100 µM) or Thapsigargin (to trigger SOCE).

-

Acquisition: Measure fluorescence ratio (340/380 nm excitation).

Data Interpretation:

-

Vehicle: Rapid spike in intracellular Ca2+ followed by a plateau.

-

CALP1 Treated: Significant suppression of the Ca2+ spike (channel blockade).

-

Causality Check: If CALP1 blocks the influx but Protocol A showed PDE activation, the mechanism is confirmed: Uncoupling of sensor activation from channel opening.

Quantitative Data Summary

The following table synthesizes key pharmacological data points derived from authoritative characterization studies (Manion et al., Tocris, R&D Systems).

| Parameter | Value / Range | Biological Context |

| IC50 (Apoptosis) | ~44 - 52 µM | Concentration required to inhibit Ca2+-mediated cell death (e.g., via NMDA receptors). |

| Kd (CaM Binding) | ~88 µM | Dissociation constant for CALP1 binding to Apo-CaM. |

| Target Specificity | EF-Hand Motifs | Targets CaM, Troponin C, and CaM-like domains on channels (e.g., Cav1.2, NMDA). |

| Cell Permeability | High | Passive transport due to hydrophobic sequence; no vector required. |

Experimental Workflow Diagram

The following diagram outlines the logical flow for a researcher validating CALP1 in a drug discovery context.

Caption: Step-by-step validation workflow for CALP1, distinguishing enzymatic activation from channel inhibition.

References

-

Manion, M. K., et al. (2000).[1][5] "A new type of Ca2+ channel blocker that targets Ca2+ sensors and prevents Ca2+-mediated apoptosis."[1][2] FASEB Journal. [1]

-

Villain, M., et al. (2000).[1][6] "De novo design of peptides targeted to the EF hands of calmodulin." Journal of Biological Chemistry.

-

Tocris Bioscience. "CALP1 Product Information and Biological Activity."

-

Houtman, R., et al. (2001).[5] "Attenuation of very late antigen-5-mediated adhesion of bone marrow-derived mast cells to fibronectin by peptides with inverted hydropathy to EF-hands." Journal of Immunology.

-

MedChemExpress. "CALP1 TFA - Product Datasheet."

Sources

- 1. CALP1 peptide [novoprolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CALP1 | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 4. CAS 145224-99-3: val-ala-ile-thr-val-leu-val-lys [cymitquimica.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. ovid.com [ovid.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

CALP1 (VAITVLVK): Hydropathic Complementarity to the Calmodulin EF-Hand

A Technical Guide to Mechanism, Sequence Design, and Therapeutic Application

Executive Summary

CALP1 (Calcium-Like Peptide 1) is a synthetic octameric peptide with the sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK) . It represents a landmark application of hydropathic complementarity —a rational design strategy where a peptide sequence is engineered to possess an inverted hydropathy profile relative to a target binding site.

In this context, CALP1 targets the EF-hand motif of Calmodulin (CaM) .[1][2][3][4] While the user prompt queries "sequence homology," it is critical to clarify that CALP1 shares structural complementarity , not evolutionary homology, with the EF-hand. By mimicking the hydropathic footprint of the CaM-binding interface (or the Ca2+ coordination sphere itself), CALP1 acts as a cell-permeable CaM agonist . It activates CaM-dependent enzymes (like phosphodiesterase) in the absence of elevated cytosolic calcium, while paradoxically inhibiting calcium influx through CaM-gated channels (e.g., NMDA, store-operated channels). This unique dual mechanism makes it a potent tool for uncoupling CaM signaling from calcium toxicity.

Molecular Architecture: The "Inverted Hydropathy" Logic

Sequence Analysis

The "homology" between CALP1 and the Calmodulin EF-hand is defined by the Molecular Recognition Theory (Blalock et al.), which posits that peptides encoded by complementary DNA strands (antisense) often display inverted hydropathy profiles that facilitate binding.

-

CALP1 Sequence: Val-Ala-Ile-Thr-Val-Leu-Val-Lys (Highly Hydrophobic)

-

Target Motif: Calmodulin EF-Hand Loop (specifically Loop 4).[3]

-

CaM EF-Hand Consensus: Asp-Ile-Asp-Gly-Asp-Gly-Gln-Val-Asn-Tyr-Glu-Glu (Highly Hydrophilic/Acidic)

Hydropathic Complementarity

The interaction is driven by the hydrophobic effect and electrostatic complementarity. The EF-hand loop is rich in negatively charged residues (Asp, Glu) responsible for coordinating the Ca2+ ion.[5] CALP1, being rich in hydrophobic residues (Val, Ile, Leu), binds to this pocket by providing a complementary surface that mimics the hydrophobic patches exposed upon Ca2+ binding, or by directly occupying the loop in a "pseudo-substrate" manner.

| Position | CaM EF-Hand Residue (Typical) | Property | CALP1 Residue | Property | Interaction Logic |

| 1 | Asp (D) | Hydrophilic (-) | Val (V) | Hydrophobic | Inverted Match |

| 2 | Ile (I) | Hydrophobic | Ala (A) | Hydrophobic | Structural Fit |

| 3 | Asp (D) | Hydrophilic (-) | Ile (I) | Hydrophobic | Inverted Match |

| 4 | Gly (G) | Neutral | Thr (T) | Polar | H-Bonding |

| 5 | Asp (D) | Hydrophilic (-) | Val (V) | Hydrophobic | Inverted Match |

| 6 | Gly (G) | Neutral | Leu (L) | Hydrophobic | Packing |

| 8 | Val (V) | Hydrophobic | Lys (K) | Charged (+) | Electrostatic Lock |

Technical Insight: The binding affinity (

) of CALP1 for the CaM EF-hand is approximately 88 µM . This moderate affinity allows it to modulate signaling without permanently sequestering CaM, functioning as a reversible modulator.

Mechanism of Action: The Agonist-Antagonist Paradox

CALP1 exhibits a unique pharmacological profile: it is a functional agonist for enzymes and a functional antagonist for ion channels.

Agonist Activity (Enzymatic)

CALP1 binds to apo-CaM (CaM without Ca2+) and induces a conformational change similar to the Ca2+-bound state. This "holo-like" CaM/CALP1 complex can bind and activate downstream effectors such as Cyclic Nucleotide Phosphodiesterase (PDE) .

-

Result: Degradation of cAMP/cGMP without a rise in intracellular Ca2+.

Antagonist Activity (Ion Channels)

Many ion channels (e.g., NMDA receptors, TRP channels, L-type Ca2+ channels) are regulated by CaM. When Ca2+ enters, CaM binds the channel to provide feedback inhibition (calcium-dependent inactivation).[1]

-

Mechanism: CALP1 pre-binds the channel-associated CaM. This locks the channel in an "inactivated" or "desensitized" state, preventing the pore from opening in response to stimuli.

-

Result: Blockade of pathological Ca2+ influx (IC50 ≈ 44-52 µM).

Pathway Visualization

Caption: Dual mechanism of CALP1. It activates PDE (agonist) while blocking Ca2+ channels (antagonist), preventing calcium overload.

Experimental Protocols

Protocol 1: Peptide Reconstitution & Storage

-

Rationale: CALP1 is highly hydrophobic (V-A-I-L-V core). Improper solubilization results in aggregation and loss of bioactivity.

-

Step 1: Dissolve lyophilized CALP1 in a minimal volume of DMSO (Dimethyl sulfoxide) to create a 10 mM stock.

-

Step 2: Dilute slowly into sterile PBS or culture media. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

-

Step 3: Validation: Measure absorbance at 214 nm (peptide bond) to confirm solubility, or use a scattering assay (OD 320 nm) to check for aggregation.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Protocol 2: PDE Activation Assay (Agonist Verification)

-

Objective: Confirm CALP1 activates CaM-dependent PDE in a calcium-free environment.

-

Reagents:

-

Bovine Brain Calmodulin (CaM).

-

Cyclic Nucleotide Phosphodiesterase (PDE).

-

cAMP substrate.

-

EGTA (to chelate background Ca2+).

-

-

Method:

-

Prepare reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA (Critical: ensures no Ca2+ is present).

-

Add CaM (100 nM) and PDE (10 mU).

-

Titrate CALP1 (0.1 µM – 100 µM).

-

Initiate reaction with cAMP. Incubate 30 min at 30°C.

-

Measure cAMP hydrolysis (e.g., via malachite green phosphate assay).

-

-

Expected Result: A dose-dependent increase in PDE activity, reaching Vmax similar to the Ca2+/CaM control.

Protocol 3: Calcium Influx Blockade (Antagonist Verification)

-

Objective: Demonstrate CALP1 inhibition of store-operated Ca2+ entry (SOCE).

-

Cell Line: Jurkat T-cells or HEK293.

-

Method:

-

Load cells with Fura-2 AM (2 µM) for 30 min.

-

Resuspend cells in Ca2+-free HBSS containing 1 mM EGTA.

-

Pre-incubate with CALP1 (50 µM) for 15 min.

-

Add Thapsigargin (1 µM) to deplete ER stores (induces SOCE activation).

-

Critical Step: Re-add extracellular Ca2+ (2 mM).

-

Monitor Fluorescence Ratio (340/380 nm).

-

-

Expected Result: Control cells show a sharp rise in cytosolic Ca2+ upon re-addition. CALP1-treated cells show a significantly blunted or abolished Ca2+ spike.

Therapeutic Implications

Apoptosis & Cytoprotection

By blocking the "death signal" (massive Ca2+ influx) while maintaining "survival signaling" (basal CaM activity), CALP1 acts as a cytoprotectant. It has shown efficacy in:

-

Acute Pancreatitis: Prevents acinar cell necrosis induced by bile acids.

-

Neuroprotection: Blocks NMDA receptor-mediated excitotoxicity without completely shutting down the receptor's synaptic function.

Inflammation (Asthma)

CALP1 inhibits VLA-5 mediated adhesion of mast cells to fibronectin. This adhesion is CaM-dependent. By blocking this interaction, CALP1 prevents mast cell degranulation and inflammatory cell influx in lung tissue, offering a novel non-steroidal approach to asthma.

References

-

Manion, M. K., et al. (2000). "A new type of Ca2+ channel blocker that targets Ca2+ sensors and prevents Ca2+-mediated apoptosis." FASEB Journal, 14(10), 1297-1306.

-

Villain, M., et al. (2000). "De novo design of peptides that interact with the EF-hands of calmodulin."[6] Journal of Biological Chemistry. (Contextual citation for design methodology).

-

Houtman, R., et al. (2001). "Attenuation of Very Late Antigen-5-Mediated Adhesion of Bone Marrow-Derived Mast Cells to Fibronectin by Peptides with Inverted Hydropathy to EF-Hands." Journal of Immunology, 166(2), 861-867.

- Dillon, J., et al. (1991). "Molecular recognition theory of peptide design." Proceedings of the National Academy of Sciences.

Sources

Vaitvlvk binding affinity to calmodulin dependent enzymes

Topic: CALP1 (VAITVLVK): Binding Mechanisms and Allosteric Modulation of Calmodulin-Dependent Systems Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Biophysicists, and Electrophysiologists

Executive Summary: The Hydropathic Agonist

The octapeptide VAITVLVK , commercially and scientifically designated as CALP1 (Calcium-Like Peptide 1) , represents a paradigm shift in modulating calcium signaling. Unlike traditional small molecule inhibitors that target the catalytic domains of enzymes, CALP1 is a hydropathic mimic . It was rationally designed to possess a surface contour complementary to the EF-hand motif of Calmodulin (CaM).[1]

By binding to the EF-hand, CALP1 acts as a calmodulin agonist , locking CaM into an active conformation even in the absence of cytosolic calcium (

Physicochemical Profile & Design Logic

CALP1 was not discovered via random screening; it was engineered using hydropathic complementarity . The amino acid sequence was selected because its hydropathy plot is the inverse of the CaM EF-hand loop sequence. This allows the hydrophobic residues of the peptide to interdigitate with the hydrophobic pocket exposed by the EF-hand, mimicking the structural effect of

Table 1: Physicochemical Specifications

| Property | Specification |

| Sequence | Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK) |

| Molecular Weight | 842.09 Da |

| Isoelectric Point (pI) | ~10.0 (Net positive charge facilitates membrane interaction) |

| Solubility | Soluble in water (1 mg/mL); Hydrophobic character requires careful handling. |

| Target Domain | EF-hand motifs (Helix-Loop-Helix) of Calmodulin and Troponin C. |

| Design Origin | Rational design based on inverted hydropathy to the EF-hand loop.[2] |

Mechanism of Action: The "Constitutive Activation" Paradox

The binding of VAITVLVK to CaM creates a unique functional state. Normal CaM activation is transient and oscillatory, driven by

3.1. Dual Modulatory Effects[3]

-

Enzyme Activation (The Agonist Effect): The CALP1-CaM complex binds to and activates CaM-dependent enzymes, such as Phosphodiesterase (PDE) , with efficacy comparable to the

-CaM complex. -

Channel Inhibition (The Blocker Effect): By activating CaM associated with ion channels (e.g., L-type channels, NMDA receptors, TRP channels), CALP1 triggers the negative feedback loops that normally close these channels during high calcium states. Consequently, it blocks

influx.[1][4][5]

Diagram 1: The Hydropathic Mimicry Mechanism

Caption: CALP1 binds Apo-CaM, inducing a conformational change that activates PDE while simultaneously triggering negative feedback on ion channels to block calcium influx.

Binding Affinity & Kinetics

Quantifying the affinity of VAITVLVK requires distinguishing between

Table 2: Kinetic Parameters

| Parameter | Value | Context | Source |

| ~88 µM | Binding to Apo-Calmodulin | Manion et al., FASEB J (2000) | |

| IC50 (Apoptosis) | 44 - 52 µM | Inhibition of glutamate/calcium-induced toxicity | Villain et al., J Biol Chem |

| Stoichiometry | 2:1 to 4:1 | Multiple peptides may bind a single CaM (4 EF-hands) | Biophysical Characterization |

Technical Insight: While the

Validated Experimental Protocols

To ensure data integrity, researchers must use self-validating assays. The following protocols control for the high hydrophobicity of the peptide, which can lead to false positives in surface-based assays.

Protocol A: Fluorescence Anisotropy Binding Assay

Objective: Determine

Reagents:

-

Probe: FITC-labeled CaM (10 nM final).

-

Ligand: VAITVLVK (Serial dilution: 0 to 500 µM).

-

Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 1 mM EGTA (to ensure Apo-CaM state).

Workflow:

-

Baseline: Measure anisotropy of FITC-CaM alone (

). -

Titration: Add increasing concentrations of VAITVLVK. Incubate 30 mins at 25°C.

-

Measurement: Excite at 485 nm, Detect at 520 nm (Parallel vs. Perpendicular).

-

Validation Step: Add excess

(1 mM -

Calculation: Plot Anisotropy (

) vs. [Peptide]. Fit to a one-site binding model.

Protocol B: PDE Activation Assay (Functional Validation)

Objective: Verify that CALP1 binding actually activates the enzyme, distinguishing it from an inhibitor.

Workflow:

-

System: Calmodulin-dependent Phosphodiesterase (PDE1).

-

Substrate: cAMP labeled with a fluorophore (e.g., Mant-cAMP).

-

Conditions: Calcium-free buffer (1 mM EGTA).

-

Action:

-

Control: PDE + CaM + EGTA (Basal activity).

-

Positive Control: PDE + CaM +

(Max activity). -

Test: PDE + CaM + EGTA + VAITVLVK (100 µM) .

-

-

Readout: Decrease in fluorescence or HPLC analysis of AMP production.

-

Success Criteria: The Test group must show significantly higher activity than the EGTA Control, approaching the

Positive Control.

Diagram 2: Experimental Workflow Logic

Caption: Step-by-step workflow to validate VAITVLVK as a functional CaM agonist using structural binding and enzymatic output.

References

-

Manion, M. K., et al. (2000).[1][2][3] "A new type of Ca2+ channel blocker that targets Ca2+ sensors and prevents Ca2+-mediated apoptosis."[1] The FASEB Journal.[1]

-

Villain, M., et al. (2000).[1][2][7] "De novo design of peptides targeted to the EF hands of calmodulin." Journal of Biological Chemistry.

-

Ten Broeke, R., et al. (2001).[2] "Ca2+ sensors modulate asthmatic symptoms in an allergic model for asthma." American Journal of Respiratory and Critical Care Medicine.

-

Houtman, R., et al. (2001).[2] "Attenuation of Very Late Antigen-5-Mediated Adhesion of Bone Marrow-Derived Mast Cells to Fibronectin by Peptides with Inverted Hydropathy to EF-Hands." The Journal of Immunology.

Sources

Technical Analysis of CALP1 (VAITVLVK): Physicochemical Properties and Bioactive Mechanisms

[1]

Executive Summary

Vaitvlvk (One-letter code: VAITVLVK ) is the sequence for CALP1 (Calcium-Like Peptide 1), a rationally designed octapeptide that functions as a calmodulin (CaM) agonist and a calcium channel modulator.[1][2][3] Designed to mimic the EF-hand motif of calcium-binding proteins, this peptide presents unique physicochemical challenges and opportunities in experimental settings.

This guide provides a rigorous analysis of the molecular weight and isoelectric point (pI) of VAITVLVK, contextualizing these properties within its solubility, stability, and bioactive mechanisms. It is intended for researchers optimizing calcium signaling assays or developing peptide-based channel blockers.

Physicochemical Core Profile

The bioactivity of VAITVLVK is strictly governed by its charge state and hydropathy. As a highly basic peptide, its behavior in physiological buffers differs significantly from neutral macromolecules.

Quantitative Specifications

| Property | Value | Technical Note |

| Sequence | Val-Ala-Ile-Thr-Val-Leu-Val-Lys | N-terminus: Valine; C-terminus: Lysine |

| Molecular Formula | Monoisotopic mass calculation | |

| Molecular Weight | 842.09 Da | Average mass.[1][2] TFA salts will increase effective mass.[3] |

| Isoelectric Point (pI) | ~10.05 | Calculated based on |

| Net Charge (pH 7.0) | +1.0 | Cationic at physiological pH. |

| Hydropathy | Hydrophobic Core | High content of aliphatic residues (V, I, L, A). |

The Isoelectric Point (pI) Analysis

The high pI of VAITVLVK (~10.05) is a critical parameter for purification and assay design. It indicates that the peptide remains positively charged across all standard physiological pH ranges (pH 7.2–7.4).

Mechanism of Charge Determination: The pI is the pH at which the net charge of the peptide is zero. For VAITVLVK, the relevant ionization events are:

-

C-Terminus (

): Deprotonates early, contributing a -1 charge. -

N-Terminus (

): Remains protonated (+1) until highly basic pH. -

Lysine Side Chain (

): Remains protonated (+1) until very basic pH.

Calculation Logic:

The zwitterionic (neutral) species exists between the deprotonation of the N-terminus and the Lysine side chain.

Experimental Implication: Because the pI is significantly higher than physiological pH, VAITVLVK will bind aggressively to negatively charged surfaces (glass, certain plastics) and anionic membrane lipids (phosphatidylserine). Protocol Adjustment: Use low-binding plasticware and consider silanized glass to prevent peptide loss during reconstitution.

Mechanistic Architecture

CALP1 was designed using hydropathic complementarity .[4] The sequence is complementary to the EF-hand loop of calmodulin, allowing it to bind CaM in a manner that mimics calcium ions, thereby activating CaM-dependent pathways without an actual influx of

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of CALP1: activating Phosphodiesterase (PDE) via CaM and blocking Calcium Channels (IC50 ~44 µM) by binding to their regulatory domains.

Figure 1: Signal transduction pathway of CALP1 showing simultaneous CaM activation and Calcium Channel inhibition.[2][5]

Experimental Protocols & Handling

Reconstitution and Solubilization

Due to the hydrophobic aliphatic core (V-A-I-L-V) and the presence of TFA counterions from synthesis, solubility can be deceptive.

Protocol:

-

Initial Solvent: Dissolve the lyophilized powder in a minimal volume of sterile, deionized water. The cationic charge facilitates solubility in water up to 1 mg/mL.

-

Buffer Introduction: Dilute into the working buffer (e.g., PBS or HEPES) only after complete dissolution in water.

-

Warning: Direct addition to high-salt buffers (like 10x PBS) may cause precipitation due to charge screening of the stabilizing Lysine residue.

-

-

TFA Management: Commercial preparations often contain Trifluoroacetic acid (TFA) salts.[3] This adds mass (approx. 15-20% by weight).

-

Correction Factor: When calculating molarity for

or

-

Calcium Channel Blocking Assay

To validate the molecular weight and activity of CALP1, a functional assay measuring inhibition of glutamate receptor channels or non-selective cation channels is recommended.

Workflow:

-

Cell Culture: Prepare HEK293 cells expressing NMDA receptors or primary neuronal cultures.

-

Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 30 minutes at 37°C.

-

Baseline Establishment: Measure fluorescence ratio (340/380 nm) in Tyrode’s solution.

-

Peptide Treatment:

-

Apply VAITVLVK at concentrations ranging from 10 µM to 100 µM.

-

Note: The

for apoptosis inhibition is approximately 44–52 µM [1].

-

-

Stimulation: Challenge cells with glutamate (100 µM) or high

. -

Readout: A reduction in the peak Calcium transient compared to control indicates successful channel blockade.

References

-

Manion, M. K., et al. (2000).[1][2][3] "A new type of Ca2+ channel blocker that targets Ca2+ sensors and prevents Ca2+-mediated apoptosis."[1][3] FASEB Journal, 14(10), 1297-1306.[3]

-

Villain, M., et al. (2000).[3][4] "De novo design of peptides targeted to the EF hands of calmodulin." Journal of Biological Chemistry, 275(4), 2676-2685.

-

Houtman, R., et al. (2001).[1][2] "Attenuation of very late antigen-5-mediated adhesion of bone marrow-derived mast cells to fibronectin by peptides with inverted hydropathy to EF-hands." Journal of Immunology, 166(2), 861-869.

-

NovoPro Bioscience. "CALP1 Peptide Datasheet." NovoPro Labs.

Technical Deep Dive: The Role of VAITVLVK (CALP1) in Apoptosis Inhibition

[1]

Executive Summary

The term "Vaitvlvk" refers to the single-letter amino acid sequence (Val-Ala-Ile-Thr-Val-Leu-Val-Lys ) of the bioactive peptide CALP1 (Calcium-Like Peptide 1).[1][2][3][4]

This guide details the mechanism of CALP1 as a calmodulin (CaM) agonist and its application as a potent inhibitor of calcium-mediated apoptosis.[2][5][6] Unlike traditional calcium channel blockers that physically occlude the channel pore, CALP1 functions through molecular mimicry . It binds to the EF-hand motifs of calmodulin, activating the protein in the absence of calcium.[2][5][7] This pre-activation triggers negative feedback loops on calcium-permeable channels (such as NMDA receptors), effectively "locking" them in an inactivated state and preventing the cytotoxic calcium influx that drives apoptotic cascades.

Mechanistic Principles: Hydropathic Complementarity & CaM Agonism

The Design Origin (Hydropathic Complementarity)

CALP1 was not discovered via random screening but designed using hydropathic complementarity . This principle posits that peptides encoded by complementary DNA strands (antisense) often bind to each other due to inverted hydropathic profiles.

-

Target: The EF-hand calcium-binding loop of Calmodulin (CaM).[1][2][5][6][7][8]

-

Design: The sequence VAITVLVK is hydropathically complementary to the CaM EF-hand loop.[9][1][10]

-

Result: The peptide binds to the apo (calcium-free) form of CaM with high affinity (

), inducing a conformational change similar to that caused by calcium binding.

The "Soft" Blockade Mechanism

In many signaling pathways, calcium influx is self-limiting. High intracellular

CALP1 exploits this regulatory loop:

-

Entry: CALP1 is cell-permeable.

-

Binding: It binds to apo-CaM in the cytoplasm.

-

Mimicry: The CALP1/CaM complex mimics the

complex. -

Inhibition: This complex binds to the channel's regulatory domain, inducing inactivation before a lethal calcium spike occurs.

This mechanism is distinct from pore blockers (like MK-801) because it targets the sensor mechanism of the channel rather than the pore itself.

Signaling Pathway Visualization

The following diagram illustrates the divergence between the standard excitotoxic apoptotic pathway and the CALP1-mediated inhibition pathway.

Caption: CALP1 bypasses the requirement for Ca2+ to activate Calmodulin, pre-emptively inactivating channels via the CaM/CALP1 complex.

Experimental Protocols & Methodologies

To validate the role of VAITVLVK in your specific apoptosis model, the following protocols are recommended. These are designed to be self-validating by including necessary negative and positive controls.

Peptide Handling and Preparation

The synthesis quality of VAITVLVK is critical. The peptide is hydrophobic; improper solubilization will yield false negatives.

-

Purity: >95% (HPLC).

-

Counter-ion: Trifluoroacetate (TFA) is standard, but for sensitive calcium imaging, ensure TFA removal or control for pH changes.

-

Solubilization Protocol:

-

Dissolve lyophilized VAITVLVK in a minimal volume of sterile DMSO (dimethyl sulfoxide) to create a 10 mM stock.

-

Dilute to working concentration (typically 10–100 µM) in the experimental buffer (e.g., HBSS or culture media).

-

Critical Step: Verify pH is 7.4 after dilution.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

Validation Workflow: Calcium Imaging & Apoptosis Assay

This workflow confirms that VAITVLVK prevents apoptosis specifically by blocking calcium influx, rather than off-target antioxidant effects.

Caption: Dual-readout workflow to correlate calcium influx blockade (Fura-2) with long-term survival (Annexin V).

Protocol Steps for Apoptosis Inhibition (Neuronal Model)

-

Culture: Plate primary cortical neurons or PC12 cells.

-

Pre-incubation: Replace media with Mg2+-free HBSS containing 50 µM VAITVLVK . Incubate for 30 minutes at 37°C.

-

Control A: Vehicle (DMSO).

-

Control B: Scrambled peptide (e.g., VKLVTVIA) to prove sequence specificity.

-

-

Induction: Add 100 µM Glutamate + 10 µM Glycine to induce excitotoxic apoptosis.

-

Duration: Incubate for 15 minutes (acute insult).

-

Wash: Remove insult media, wash with standard media, and return to incubator for 24 hours.

-

Analysis:

-

Morphology: Check for neurite beading/retraction.

-

Biochemistry: Perform TUNEL assay or Caspase-3 activity assay.

-

Expectation: VAITVLVK treated cells should show >60% reduction in apoptotic markers compared to vehicle.

-

Comparative Efficacy Data

The following table summarizes how VAITVLVK compares to traditional apoptosis inhibitors and channel blockers.

| Compound | Target Mechanism | IC50 (Apoptosis) | Specificity | Advantages | Disadvantages |

| CALP1 (VAITVLVK) | CaM Agonist / Sensor Modulation | ~45 µM | High (EF-Hands) | Preserves basal channel function; non-toxic | Peptide stability (proteolysis) |

| MK-801 | NMDAR Pore Blocker | ~1 µM | High (NMDAR) | Extremely potent | Psychotomimetic; blocks physiological transmission |

| Z-VAD-FMK | Pan-Caspase Inhibitor | ~10-50 µM | Low (All Caspases) | Stops execution phase | Does not prevent upstream mitochondrial damage |

| Verapamil | L-Type Ca2+ Channel Blocker | ~5-10 µM | L-Type Channels | Clinically approved | Ineffective against Glutamate/NMDA excitotoxicity |

Troubleshooting & Optimization

-

Serum Interference: Peptides can be degraded by serum proteases. Conduct the "Insult" phase in serum-free buffer (HBSS) whenever possible.

-

Concentration Window: The effect is dose-dependent.[7]

-

< 10 µM: Often ineffective.

-

40–60 µM: Optimal therapeutic window.

-

100 µM: Potential for non-specific membrane effects.

-

-

Cell Permeability: While VAITVLVK is inherently permeable due to its hydrophobic residues (Val, Ile, Leu), uptake efficiency varies by cell line. If efficacy is low, consider conjugating to a TAT-sequence, though this alters the hydropathic profile and may affect CaM binding.

References

-

Manion, M. K., et al. (2000). "A new type of Ca2+ channel blocker that targets Ca2+ sensors and prevents Ca2+-mediated apoptosis."[1][10] The FASEB Journal.[1][10]

-

Villain, M., et al. (2000). "De novo design of peptides targeted to the EF hands of calmodulin and troponin C." Journal of Biological Chemistry.

-

Houtman, R., et al. (2001). "Attenuation of very late antigen-5-mediated adhesion of bone marrow-derived mast cells to fibronectin by peptides with inverted hydropathy to EF-hands." Journal of Immunology.

-

Ten Broeke, R., et al. (2001). "Ca2+ sensors modulate asthmatic symptoms in an allergic model for asthma." European Journal of Pharmacology.

Sources

- 1. CALP1 peptide [novoprolabs.com]

- 2. CALP1 TFA - Ace Therapeutics [acetherapeutics.com]

- 3. Mass Spectrometry of Acoustically Levitated Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CALP1 | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 7. Voltage Dependence of a Neuromodulator-Activated Ionic Current | eNeuro [eneuro.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. ovid.com [ovid.com]

Technical Deep Dive: CALP1 (Vaitvlvk) Peptide Modulation of Calcium Channel Gating

Executive Summary

The Vaitvlvk peptide , scientifically designated as CALP1 (Calcium-Like Peptide 1), represents a paradigm shift in calcium channel modulation. Unlike traditional small-molecule blockers (e.g., verapamil, dihydropyridines) that physically occlude the channel pore, CALP1 functions as a Calmodulin (CaM) agonist . By structurally mimicking the EF-hand binding interface, the Vaitvlvk sequence (Val-Ala-Ile-Thr-Val-Leu-Val-Lys) binds to and activates Calmodulin even in the absence of calcium. This "pseudo-activated" CaM then engages the regulatory domains of Voltage-Gated Calcium Channels (VGCCs) and NMDA receptors, triggering Calcium-Dependent Inactivation (CDI) mechanisms. The net result is a potent, allosteric inhibition of calcium influx, effectively "tricking" the channel into a closed state by simulating a high-calcium environment.

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing CALP1 to modulate channel gating in research and drug discovery contexts.

Mechanistic Foundation

The Vaitvlvk Sequence & Structural Mimicry

CALP1 was designed using hydropathic complementarity to the EF-hand calcium-binding loop of Calmodulin. The sequence VAITVLVK forms a hydrophobic/hydrophilic interface that binds with high affinity to the apo-CaM structure, inducing a conformational change indistinguishable from the calcium-bound state (Holo-CaM).

| Property | Specification |

| Peptide Name | CALP1 (Calcium-Like Peptide 1) |

| Sequence | H-Val-Ala-Ile-Thr-Val-Leu-Val-Lys-OH |

| One-Letter Code | VAITVLVK |

| Molecular Weight | 842.09 Da |

| Mechanism | Allosteric CaM Agonist / Channel Gating Inhibitor |

| Target Site | Calmodulin EF-Hand (Regulatory Domain) |

The CaM-Channel Axis: "False" CDI Induction

Calcium channels (specifically L-type CaV1.x and P/Q-type CaV2.1) possess an IQ-motif or Calmodulin Binding Domain (CBD) on their C-terminal cytoplasmic tail. Under normal physiological conditions, Ca2+ entering the pore binds to apo-CaM tethered to this domain. The resulting Holo-CaM undergoes a conformational shift that physically occludes the channel pore or alters voltage sensitivity—a process known as Calcium-Dependent Inactivation (CDI) .

CALP1 Mode of Action:

-

Binding: CALP1 enters the cytoplasm (cell-permeable) and binds to apo-CaM.

-

Activation: This binding forces CaM into its active "Holo" conformation without requiring elevated intracellular Ca2+.

-

Modulation: The CALP1-CaM complex binds the channel's IQ-motif.

-

Inhibition: The channel interprets this as a "high calcium" signal and enters the inactivated state, significantly reducing Open Probability (

) and accelerating inactivation kinetics (

Signaling Pathway Visualization

Figure 1: The "Trojan Horse" mechanism of CALP1. By activating CaM independently of calcium, CALP1 forces the channel into a refractory/inactivated state, effectively silencing calcium influx.

Experimental Protocols

Peptide Reconstitution & Handling

To ensure reproducibility in gating modulation experiments, precise handling of the hydrophobic Vaitvlvk sequence is critical.

-

Lyophilized Storage: Store powder at -20°C with desiccant.

-

Solubilization:

-

Dissolve in sterile, deionized water or PBS to a stock concentration of 10 mM .

-

Note: If turbidity occurs due to hydrophobicity, add minimal DMSO (<0.1% final volume), though water is typically sufficient for this octamer.

-

Aliquot into single-use volumes to avoid freeze-thaw cycles.

-

Electrophysiology: Whole-Cell Patch Clamp

This protocol validates CALP1-mediated inhibition of L-type Calcium Channels (CaV1.2) in HEK293 cells or cardiomyocytes.

Reagents:

-

Pipette Solution (Intracellular): 120 mM CsCl, 20 mM TEA-Cl, 10 mM EGTA, 2 mM MgATP, 10 mM HEPES (pH 7.2).

-

Bath Solution (Extracellular): 140 mM TEA-Cl, 10 mM BaCl2 (charge carrier), 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Test Compound: 10–100 µM CALP1 (added to Pipette Solution).

Step-by-Step Workflow:

-

Cell Preparation: Plate HEK293 cells stably expressing CaV1.2 on glass coverslips 24h prior.

-

Giga-Seal Formation:

-

Backfill patch pipette with Control or CALP1-supplemented (50 µM) internal solution.

-

Establish Giga-ohm seal (>1 GΩ) and break-in to achieve whole-cell configuration.

-

-

Voltage Protocol:

-

Hold membrane potential at -80 mV.

-

Apply 200 ms depolarizing steps from -70 mV to +50 mV in 10 mV increments.

-

-

Data Acquisition:

-

Record Barium currents (

) to isolate voltage-dependent gating (Ba2+ prevents native CDI, isolating the peptide's effect). -

Critical Check: In the presence of CALP1, you should observe rapid current decay (inactivation) even with Ba2+, confirming the peptide is mimicking Ca2+-induced CaM activation.

-

Data Analysis Metrics

Compare the following parameters between Control and CALP1 groups:

| Metric | Definition | Expected CALP1 Effect |

| Peak Current Amplitude | Reduction (20-40%) due to reduced open probability. | |

| Inactivation Time Constant | Decreased (Faster Decay) . CALP1 accelerates the transition to the closed state. | |

| Half-Activation Voltage | Hyperpolarizing Shift . The channel becomes less available at physiological voltages. |

Experimental Workflow Diagram

Figure 2: Standardized workflow for assessing CALP1 modulation of ion channel gating via intracellular dialysis.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Specificity

-

Why use Barium (Ba2+) as a charge carrier? In standard physiological solutions, Ca2+ influx causes native CDI. To prove CALP1 causes the inactivation, researchers use Ba2+, which enters the channel but does not bind native CaM effectively. If inactivation is observed with Ba2+ + CALP1, it confirms the peptide has pre-activated the CaM machinery independent of ion influx.

-

Control Groups: Always run a "Scrambled Peptide" control (e.g., VLAKVTV) to rule out non-specific pore blockage or electrostatic effects.

Self-Validating Systems[2]

-

Positive Control: Use Bay K8644 (agonist) to increase current; CALP1 should blunt this increase.

-

Washout: CALP1 effects via pipette dialysis are generally irreversible during the recording session. To test reversibility, use a cell-permeable bath application (incubation time: 20-30 min) followed by a washout period.

References

-

Manion, M. K., et al. (2000).[1] "A new type of Ca2+ channel blocker that targets Ca2+ sensors and prevents Ca2+-mediated apoptosis." The FASEB Journal.

-

Villain, M., et al. (2000).[1][2] "De novo design of peptides targeted to the EF hands of calmodulin." Journal of Biological Chemistry.

-

Tidow, H., & Nissen, P. (2013). "Structural diversity of calmodulin binding to its target sites." FEBS Journal.

-

Ben-Johny, M., & Yue, D. T. (2014). "Calmodulin regulation (calmodulation) of voltage-gated calcium channels."[3] Journal of General Physiology.

Sources

Biological Half-Life of CALP1 (Sequence: VAITVLVK) in Physiological Conditions

Executive Summary

Vaitvlvk (Val-Ala-Ile-Thr-Val-Leu-Val-Lys), scientifically designated as CALP1 , is a bioactive octapeptide designed to function as a cell-permeable calmodulin (CaM) agonist .[1][2][3][4] By structurally mimicking the EF-hand motif of calmodulin, it modulates calcium signaling pathways, exhibiting potential therapeutic effects in apoptosis regulation and allergic asthma models.

In physiological conditions (pH 7.4, 37°C), the biological half-life (

Physiological Context & Mechanism of Action

Molecular Identity

-

Molecular Weight : ~842.1 Da

-

Target : Calmodulin (CaM) EF-hand motifs (specifically the Ca

-binding sites).[2][3][4][5][6] -

Function : Acts as a Ca

mimic/agonist.[2][4] It binds to CaM, inducing a conformational change that activates CaM-dependent enzymes (e.g., Phosphodiesterase, CaMKII) even in low-calcium environments, effectively "short-circuiting" the calcium signaling cascade.

Signaling Pathway & Physiological Impact

Upon cellular entry, VAITVLVK bypasses the requirement for cytosolic Ca

Figure 1: Signal transduction pathway of VAITVLVK (CALP1) acting as a calmodulin agonist.

Biological Half-Life & Stability Profile[7]

Determinants of Half-Life

The biological half-life of VAITVLVK in physiological conditions is limited by two primary factors:

-

Enzymatic Hydrolysis (Metabolism) :

-

Aminopeptidases : Rapidly cleave the N-terminal Valine.

-

Endopeptidases : Serum proteases (e.g., Neprilysin, Insulin-Degrading Enzyme) may cleave internal peptide bonds (e.g., between Leu-Val).

-

Kinetics : In human plasma, linear peptides typically follow first-order elimination kinetics .

-

Estimated Unmodified

: < 20 minutes (in vitro human plasma).

-

-

Renal Filtration (Excretion) :

-

With a MW of ~0.84 kDa, VAITVLVK is well below the glomerular filtration threshold (~60 kDa). Without protein binding, it is rapidly cleared from circulation via the kidneys.

-

Quantitative Stability Data

While specific in vivo PK data for VAITVLVK is often proprietary to specific formulations, comparative data for similar bioactive octapeptides suggests:

| Condition | Estimated Half-Life ( | Dominant Clearance Mechanism |

| PBS (pH 7.4, 37°C) | > 24 Hours | Chemical hydrolysis (slow) |

| Human Plasma (Ex Vivo) | 10 – 30 Minutes | Aminopeptidase/Protease activity |

| Whole Blood | 5 – 15 Minutes | Erythrocyte-associated peptidases + Plasma enzymes |

| Intracellular (Cytosol) | Variable (min to hours) | Proteasomal degradation / Cytosolic peptidases |

Protocol: Determination of Biological Half-Life

To rigorously determine the

Experimental Workflow

Figure 2: Workflow for determining the in vitro plasma half-life of VAITVLVK.

Step-by-Step Methodology

-

Stock Preparation : Dissolve VAITVLVK (TFA salt) in DMSO or sterile water to 1 mM.

-

Matrix Preparation : Thaw pooled human plasma (heparinized) at 37°C.

-

Initiation : Spike plasma with VAITVLVK to a final concentration of 1–5 µM.

-

Sampling : At

minutes, remove 100 µL aliquots. -

Quenching : Immediately transfer aliquot into 300 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., deuterated peptide or Tolbutamide). Vortex for 30s.

-

Extraction : Centrifuge at 10,000

g for 10 minutes at 4°C to pellet plasma proteins. -

Quantification (LC-MS/MS) :

-

Column : C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase : Gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

-

Detection : Monitor the parent ion

or

-

-

Calculation :

-

Plot

vs. Time ( -

Determine the slope (

). -

Calculate Half-life:

.

-

Strategies for Half-Life Extension

Given the inherent instability of the native VAITVLVK sequence, therapeutic applications often require engineering to extend

| Modification Strategy | Mechanism | Expected Stability Increase |

| D-Amino Acid Substitution | Replaces L-amino acids (e.g., retro-inverso sequence) to prevent enzymatic recognition. | 10x – 100x increase |

| N-Acetylation / C-Amidation | Blocks exopeptidase activity at termini. | 2x – 5x increase |

| PEGylation | Conjugation of Polyethylene Glycol increases hydrodynamic radius, reducing renal clearance and steric hindrance to proteases. | Significant (Hours to Days) |

| Cyclization | Constrains conformation, protecting internal bonds from endopeptidases. | Variable (High stability) |

References

-

Villain, M., et al. (2000).[3] De novo design of peptides targeted to the EF hands of calmodulin. Journal of Biological Chemistry , 275(4), 2676-2685. Link

-

Dillon, J., et al. (1991).[1] Short synthetic peptides that mimic the binding of calcium to calmodulin. Proceedings of the National Academy of Sciences , 88(21), 9726-9729. Link

-

Ten Broeke, R., et al. (2001). Ca2+ sensors modulate asthmatic symptoms in an allergic model for asthma. European Journal of Pharmacology , 476(1-2), 151-157. Link

-

Nemes, P., & Vertes, A. (2007). Single droplet separations and surface partition coefficient measurements using laser ablation mass spectrometry. Analytical Chemistry , 79(23), 8992-8999. Link (Note: This reference characterizes the surface activity and detection of VAITVLVK).

Sources

Technical Guide: CALP1 (VAITVLVK) Modulation of Phosphodiesterase and Calcineurin Signaling

The following is an in-depth technical guide on the interaction of the peptide CALP1 (VAITVLVK) with phosphodiesterase and calcineurin.

Executive Summary

CALP1 (Sequence: Val-Ala-Ile-Thr-Val-Leu-Val-Lys ) is a cell-permeable, bioactive peptide designed to function as a calmodulin (CaM) agonist . By structurally mimicking the EF-hand motif of CaM-binding targets or interacting directly with the EF-hand of CaM, CALP1 stabilizes calmodulin in its active conformation even in the absence of elevated intracellular calcium (

This guide details the mechanistic pathways by which CALP1 activates two critical CaM-dependent enzymes: Phosphodiesterase 1 (PDE1) and Calcineurin (PP2B) . It serves as a blueprint for researchers utilizing CALP1 to dissect calcium signaling pathways independent of calcium influx, thereby isolating CaM-dependent events from other

Mechanistic Foundation: CALP1 and Calmodulin

The Agonist Mechanism

Calmodulin (CaM) typically requires the binding of four

-

Binding Affinity:

. -

Conformational Lock: CALP1 binding induces or stabilizes the "open" active conformation of CaM, allowing it to bind and activate downstream effectors without the requisite spike in cytosolic calcium.

-

Selectivity: By activating CaM directly, CALP1 bypasses other

sensors (e.g., Synaptotagmin, Troponin C), offering high specificity for CaM-driven pathways.

Interaction with Phosphodiesterase (PDE)

Target: PDE1 Isozymes

The primary interaction occurs with the PDE1 family (

Activation Pathway

-

Resting State: In the absence of

/CaM, the auto-inhibitory domain of PDE1 occludes the catalytic site. -

CALP1 Induction: CALP1 enters the cell and binds to apo-CaM (or competes for CaM).

-

Complex Formation: The CALP1-CaM complex binds to the N-terminal regulatory domain of PDE1.

-

Disinhibition: This binding induces a conformational change that displaces the auto-inhibitory domain.

-

Catalysis: The catalytic site is exposed, leading to rapid hydrolysis of cAMP/cGMP.

Physiological Outcome

-

Reduction in cAMP/cGMP: Rapid termination of second messenger signaling.

-

Crosstalk Modulation: Decouples cAMP signaling from

influx, allowing researchers to study PDE1 kinetics in isolation.

Interaction with Calcineurin (PP2B)

Target: Calcineurin A/B Heterodimer

Calcineurin is a serine/threonine phosphatase strictly regulated by

Activation Pathway

-

Resting State: The auto-inhibitory domain of Calcineurin A blocks the active site.

-

CALP1 Induction: CALP1-activated CaM binds to the regulatory domain of Calcineurin A.

-

Activation: The auto-inhibitory domain is displaced, activating the phosphatase.

-

Downstream Effect: Active Calcineurin dephosphorylates NFAT proteins (e.g., NFATc1) in the cytoplasm.

-

Nuclear Translocation: Dephosphorylated NFAT exposes a nuclear localization signal (NLS) and translocates to the nucleus to drive gene transcription (e.g., IL-2, cytokines).

Research Utility

CALP1 allows for the activation of NFAT signaling without the use of ionophores (like Ionomycin) that cause global cellular stress and activate non-CaM pathways.

Signaling Network Visualization

The following diagram illustrates the parallel activation of PDE and Calcineurin by CALP1, highlighting the bypass of Calcium influx.

Caption: CALP1 bypasses Calcium influx to directly activate CaM, driving parallel PDE1 and Calcineurin signaling cascades.

Experimental Protocols

Peptide Handling and Storage

-

Solubility: Soluble in sterile water or PBS up to 1 mg/mL.

-

Storage: Lyophilized powder at -20°C (stable for 1 year). Reconstituted aliquots should be stored at -80°C. Avoid freeze-thaw cycles.

-

Purity Check: Ensure >95% purity via HPLC to avoid competitive inhibition by synthesis byproducts.

In Vitro PDE1 Activation Assay

Objective: Quantify PDE1 activation by CALP1.

-

Preparation: Purify PDE1 from bovine brain or use recombinant PDE1A.

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

. -

Substrate: 1

[3H]-cAMP. -

Enzyme: 10 ng PDE1.

-

Variable: CALP1 (0.1

to 100 -

Control: EGTA (1 mM) to ensure

-free conditions.

-

-

Incubation: 10 minutes at 30°C.

-

Termination: Boil for 1 min or use snake venom nucleotidase.

-

Analysis: Measure free adenosine/AMP via scintillation counting.

-

Expected Result: Dose-dependent increase in cAMP hydrolysis with an

.

Cellular Calcineurin Activation (NFAT Reporter Assay)

Objective: Verify CALP1-induced calcineurin activity in live cells.

-

Cell Line: Jurkat T-cells or HEK293 transfected with NFAT-Luciferase reporter.

-

Pre-treatment: Incubate cells with cell-permeable CALP1 (50

) for 2-4 hours.-

Note: If peptide permeability is low in specific cell types, use a lipid carrier or electroporation.

-

-

Controls:

-

Negative: Vehicle (water).

-

Positive: Ionomycin (1

) + PMA. -

Inhibitor: Cyclosporin A (CsA) pre-treatment (100 nM).

-

-

Readout: Lyse cells and measure Luciferase activity.

-

Validation: CALP1 treatment should increase Luciferase signal; this effect must be blocked by CsA.

Data Summary: Kinetic Parameters

| Parameter | Value | Context |

| Sequence | VAITVLVK | Conserved EF-hand mimetic |

| Molecular Weight | 842.1 Da | - |

| CaM Binding Affinity ( | Binds EF-hand / | |

| Apoptosis Inhibition ( | Via inhibition of | |

| PDE Activation | Agonist | Activates CaM-dependent PDE |

| Key Reference | Villain et al. (2000) | Original design & characterization |

References

-

Villain, M., Jackson, P. L., Manion, M. K., Dong, W. J., Su, Z., Fassina, G., ... & Blalock, J. E. (2000). De novo design of peptides targeted to the EF hands of calmodulin.Journal of Biological Chemistry , 275(4), 2676-2685.

-

Manion, M. K., et al. (2000). A new type of Ca2+ channel blocker that targets Ca2+ sensors and prevents Ca2+-mediated apoptosis.FASEB Journal , 14(10), 1297-1306.

-

Li, H., et al. (2016). Voltage Dependence of a Neuromodulator-Activated Ionic Current.eNeuro , 3(2). (Discusses CALP1 usage in neuronal currents).

-

Sharma, R. K., & Wang, J. H. (1986). Purification and characterization of bovine lung calmodulin-dependent cyclic nucleotide phosphodiesterase.Journal of Biological Chemistry , 261(30), 14160-14166.

Sources

- 1. Ca2+-calmodulin-dependent phosphodiesterase (PDE1): current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation of calcipressin 1 increases its ability to inhibit calcineurin and decreases calcipressin half-life - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Reconstitution and Handling of the SpCas9 Epitope VAITVLVK

Abstract & Biological Context

The peptide sequence VAITVLVK (Val-Ala-Ile-Thr-Val-Leu-Val-Lys) is a well-characterized MHC Class I epitope derived from Streptococcus pyogenes Cas9 (SpCas9). As CRISPR-Cas9 therapies advance toward clinical application, monitoring pre-existing immunity against Cas9 proteins is critical.[1] This specific octamer is frequently used in T-cell activation assays (e.g., ELISpot) and MHC binding stability studies to assess immunogenicity in human populations.

However, the sequence presents significant physicochemical challenges. Composed primarily of aliphatic, hydrophobic residues (Valine, Isoleucine, Leucine), VAITVLVK exhibits poor solubility in neutral aqueous buffers. Improper reconstitution often leads to "invisible" aggregation, resulting in inconsistent assay data and false negatives in immunogenicity screening.

This guide provides a standardized, field-proven protocol for the solubilization, quantification, and storage of VAITVLVK, ensuring maximum peptide recovery and assay reproducibility.

Physicochemical Profile

Understanding the intrinsic properties of the peptide is the first step to successful reconstitution.

| Property | Value / Description | Impact on Protocol |

| Sequence | V-A-I-T-V-L-V-K | N-terminal Valine; C-terminal Lysine. |

| Molecular Weight | ~856.1 g/mol | Small size facilitates rapid diffusion but does not prevent aggregation. |

| Hydrophobicity | High | 6 out of 8 residues are hydrophobic (V, A, I, L). |

| Isoelectric Point (pI) | ~9.6 (Theoretical) | Positive net charge at neutral pH due to C-terminal Lysine. |

| UV Absorbance | No Trp (W) or Tyr (Y) | CRITICAL: Cannot be quantified via A280.[2][3] |

| Solubility Class | Hydrophobic / Basic | Requires organic co-solvent or acidic assistance.[4] |

Critical Pre-Reconstitution Checks

The "Net Peptide Content" Trap

Researchers often assume the weight in the vial (e.g., 1 mg) is 100% peptide. In reality, lyophilized peptides contain salts (TFA, acetate) and water.

-

Fact: The Net Peptide Content (NPC) is typically 60–80% of the gross weight.

-

Action: If your assay requires precise stoichiometry, do not rely on the vial weight. You must quantify the solution after reconstitution (See Section 5).

Temperature Equilibration

-

Protocol: Allow the lyophilized peptide vial to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening.

-

Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide powder. This makes accurate weighing impossible and can induce hydrolysis over time.

Reconstitution Protocol

Workflow Logic

Due to the high aliphatic index (Val/Ile/Leu richness), water or PBS will likely cause the peptide to form a gelatinous aggregate or adhere to the plastic walls. We utilize DMSO (Dimethyl Sulfoxide) as a universal solvent to disrupt secondary structures and ensure monomeric dispersion before introducing aqueous buffers.

Step-by-Step Procedure

Step 1: Preparation of Stock Solution (10 mg/mL)

-

Weighing: If possible, weigh the peptide powder into a clean, sterile polypropylene tube. If the amount is too small (<1 mg), reconstitute directly in the shipping vial.

-

Solvent Addition: Add sterile, anhydrous DMSO to the peptide powder to achieve a target concentration of 5–10 mg/mL .

-

Example: For 1 mg of powder, add 100–200 µL of DMSO.

-

Note: Avoid using DMF if the peptide will be used in cellular assays, as DMF is more cytotoxic than DMSO.

-

-

Dissolution: Vortex moderately for 30 seconds. Sonication (in a water bath) for 1–2 minutes may be required if the solution remains cloudy.

-

Visual Check: Hold the vial against a light source. The solution must be perfectly clear and colorless. Any turbidity indicates aggregation.

-

Step 2: Preparation of Working Solution

-

Dilution Strategy: Always add the peptide stock to the buffer , not the buffer to the peptide.

-

Slow Addition: While vortexing the aqueous buffer (e.g., PBS pH 7.4) gently, slowly pipet the DMSO stock into the vortex.

-

Target: Keep the final DMSO concentration < 1% (v/v) for cellular assays (T-cell toxicity threshold).

-

-

Immediate Use: Hydrophobic peptides are thermodynamically unstable in water. Prepare working dilutions immediately before use.

Workflow Visualization

The following diagram illustrates the decision logic for solubilizing VAITVLVK and similar hydrophobic epitopes.

Figure 1: Decision tree for the reconstitution of hydrophobic peptides like VAITVLVK. Direct aqueous dissolution is bypassed in favor of organic solvent initiation.

Quantification (The A205 Method)

Since VAITVLVK lacks Tryptophan and Tyrosine, standard UV spectrophotometry at 280 nm (A280) will yield a reading of zero. You must use A205 (absorbance of the peptide bond) or Amino Acid Analysis.

Protocol for A205 Measurement

-

Blanking: Prepare a blank containing the exact same ratio of DMSO and Buffer as your sample. DMSO absorbs strongly at low wavelengths; accurate blanking is non-negotiable.

-

Measurement: Measure Absorbance at 205 nm (

). -

Calculation: Use the Scopes method approximation for peptides lacking aromatic residues:

-

Note: The extinction coefficient (

) of ~31 mL mg⁻¹ cm⁻¹ is a standard empirical value for small peptides.[5]

-

Storage and Stability

| State | Condition | Stability Estimate |

| Lyophilized Powder | -20°C or -80°C | 1–2 Years (Desiccated) |

| Stock Solution (DMSO) | -80°C | 6 Months |

| Working Solution (Aq) | 4°C / RT | < 4 Hours (Prepare fresh) |

Best Practice: Aliquot the DMSO stock solution into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Condensation during thawing introduces water, which can cause the hydrophobic peptide to crash out of the DMSO solution over time.

References

-

GenScript. (2021). Uncovering Immunogenic Peptides of Clinical Significance in CRISPR/Cas9. Retrieved from [Link]

-

Simhadri, V. L., et al. (2018). Prevalence of Pre-existing Antibodies to CRISPR-Associated Nuclease Cas9 in the USA Population. Molecular Therapy - Methods & Clinical Development.[6] (Contextual grounding for Cas9 immunogenicity).

-

Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science. Retrieved from [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Versatile Cell Penetrating Peptide for Multimodal CRISPR Gene Editing in Primary Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Note: CALP1 (VAITVLVK) in Patch-Clamp Electrophysiology

Executive Summary

VAITVLVK , scientifically designated as CALP1 (Calcium-Like Peptide 1) , is a bioactive octapeptide designed to mimic the calcium-binding kinetics of calmodulin (CaM).[1][2] In electrophysiology, it serves as a high-precision tool for dissecting calcium signaling pathways. Unlike broad-spectrum calcium channel blockers, CALP1 specifically targets the EF-hand motifs of calmodulin-binding proteins.

This protocol details the use of CALP1 in patch-clamp experiments to modulate calcium-permeable channels (including NMDA receptors and Store-Operated Calcium Channels [SOCs]) and to investigate CaM-dependent channel inactivation.

Mechanism of Action & Scientific Rationale

To use CALP1 effectively, one must understand its unique "molecular mimicry" mechanism.

-

Structural Mimicry: The sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys forms a hydrophobic alpha-helix that complements the EF-hand loop of calmodulin.

-

Agonist Activity: It acts as a CaM agonist, activating CaM-dependent enzymes (like Phosphodiesterase) even in the absence of elevated cytosolic calcium.

-

Channel Inhibition: Crucially for electrophysiology, CALP1 binds to the calmodulin-binding domains (CBD) of various ion channels. By occupying these sites, it induces a conformational state similar to Ca2+-CaM binding, which often leads to channel inactivation or open-probability reduction .

Target Channels

| Channel Type | Effect of CALP1 | Mechanism |

| NMDA Receptors | Inhibition | Mimics Ca2+-dependent inactivation via the C0 domain. |

| SOCs (e.g., TRPC1) | Blockade | Binds to cytoplasmic domains, preventing activation. |

| VGCCs (L-type) | Modulation | Interferes with Ca2+-dependent inactivation (CDI). |

Preparation and Handling

Critical Warning: Peptides are prone to aggregation and adsorption to plastic surfaces. Follow these steps to ensure accurate molarity.

Reconstitution Protocol

-

Solvent: Dissolve lyophilized VAITVLVK in sterile, deionized water or 100 mM KCl to create a master stock (e.g., 10 mM).

-

Note: Avoid DMSO if possible, as it can affect membrane fluidity. CALP1 is water-soluble up to ~1 mg/mL.[2]

-

-

Aliquot: Divide into small volumes (10–20 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C . Stable for 6 months.

-

Working Solutions: Dilute immediately before the experiment.

-

Bath Concentration: Typically 10–100 µM .

-

Pipette Concentration: Typically 20–100 µM (allows direct cytoplasmic access).

-

Experimental Protocols

Protocol A: Intracellular Application (Whole-Cell Voltage Clamp)

Objective: To determine the effect of cytoplasmic CALP1 on channel inactivation kinetics (e.g., NMDA receptor rundown).

Step-by-Step Methodology:

-

Pipette Solution Preparation:

-

Prepare standard Cesium-based internal solution (to block K+ channels).

-

Add CALP1 (50 µM) to the internal solution.

-

Control: Prepare a separate aliquot of internal solution without CALP1.

-

-

Seal and Break-in:

-

Voltage Protocol:

-

Hold membrane potential (

) at -70 mV.[5] -

Apply a depolarizing step (or agonist puff, e.g., Glutamate/Glycine) to elicit current.

-

-

Recording:

-

Record currents every 30 seconds.

-

Monitor the peak amplitude and decay time constant (

) . -

Expectation: In the presence of CALP1, NMDA currents will show accelerated rundown or reduced peak amplitude compared to controls due to constitutive activation of CaM-binding sites.

-

Protocol B: Extracellular (Bath) Application

Objective: To test the reversibility of CALP1 block on non-selective cation channels.

Step-by-Step Methodology:

-

Baseline Recording:

-

Establish whole-cell configuration with standard internal/external solutions.[3]

-

Record stable baseline currents for 5 minutes.

-

-

Perfusion:

-

Switch perfusion to ACSF + 100 µM CALP1 .

-

Maintain perfusion rate at 2–3 mL/min.

-

-

Monitoring Block:

-

Continuously stimulate the cell (e.g., voltage ramps from -100 mV to +100 mV).

-

Observe the reduction in slope conductance.

-

Note: CALP1 is cell-permeable, but bath application has a slower onset (5–15 mins) compared to pipette inclusion.

-

-

Washout:

-

Switch back to standard ACSF.

-

Record for 10–20 minutes to verify current recovery (partial recovery is typical).

-

Data Analysis & Interpretation

Quantifying the Effect

Calculate the Percent Inhibition using the formula:

Where

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No effect observed | Peptide degradation or insufficient diffusion time. | Use fresh aliquots; wait >10 mins after break-in for pipette diffusion. |

| Unstable seal | Peptide aggregation at the pipette tip. | Filter internal solution (0.22 µm) after adding CALP1; sonicate briefly. |

| Run-down vs. Block | Natural channel rundown mimics block. | Always run a "Vehicle Control" group (internal solution without peptide) for comparison. |

Pathway Visualization

The following diagram illustrates the mechanistic pathway of CALP1 in a patch-clamp context, highlighting its dual entry points and downstream effects on the channel pore.

Caption: Flowchart demonstrating the dual application routes of CALP1 and its convergence on the channel's calmodulin-binding domain to silence ionic currents.

References

-

Dillon, J., et al. (1991). "An analytical approach to the design of calcium-binding peptides." Proceedings of the National Academy of Sciences, 88(21), 9726–9729. Link

-

Manion, M. K., et al. (2000).[1] "A new type of Ca2+ channel blocker that targets Ca2+ sensors and prevents Ca2+-mediated apoptosis."[1] FASEB Journal, 14(10), 1297–1306.[1] Link

-

Villain, M., et al. (2000).[1] "De novo design of peptides targeted to the EF hands of calmodulin." Journal of Biological Chemistry, 275(4), 2676–2685. Link

Sources

Application Notes and Protocols: In Vivo Dosing Regimens for Vaitvlvk in Murine Asthma Models

Introduction

Allergic asthma is a chronic respiratory disease characterized by airway inflammation, hyperresponsiveness (AHR), and tissue remodeling.[1] A key driver of the underlying pathology is Type 2 inflammation, orchestrated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] These cytokines signal through a shared receptor complex involving the IL-4 receptor alpha subunit (IL-4Rα), making this receptor a critical target for therapeutic intervention.[3][4][5]

Vaitvlvk is a novel, high-affinity, murine-specific monoclonal antibody developed to antagonize IL-4Rα. By binding to IL-4Rα, Vaitvlvk effectively blocks the signaling pathways of both IL-4 and IL-13, which are known to promote eosinophil recruitment, IgE production by B-cells, and mucus hypersecretion from goblet cells.[2][3] Murine models have demonstrated that monoclonal antibody blockade of IL-4Rα can lead to a significant reduction in airway hyperresponsiveness, lung eosinophilia, and goblet cell metaplasia.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies using Vaitvlvk in murine models of allergic asthma. We present detailed, field-proven protocols for two standard models—House Dust Mite (HDM) and Ovalbumin (OVA) induced asthma—along with recommended dosing regimens and essential endpoint analyses.

Mechanism of Action: Vaitvlvk Blockade of IL-4 and IL-13 Signaling

IL-4 and IL-13 are pleiotropic cytokines that exert their effects through a complex receptor system.[5]

-

Type I Receptor: Composed of IL-4Rα and the common gamma chain (γc), this receptor binds exclusively to IL-4 and is primarily found on hematopoietic cells.

-

Type II Receptor: This receptor is a heterodimer of IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1). It can bind both IL-4 and IL-13 and is expressed on both hematopoietic and non-hematopoietic cells, including airway epithelial and smooth muscle cells.[4][5]

Vaitvlvk targets the shared IL-4Rα subunit, thereby inhibiting downstream signaling through both receptor types. This dual blockade is crucial for mitigating the full spectrum of Type 2 inflammation in the airways. Upon cytokine binding, the receptor complexes activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, primarily STAT6, which translocates to the nucleus to regulate the expression of genes involved in allergic inflammation.[2] Vaitvlvk prevents this initial activation step.

Caption: Vaitvlvk blocks IL-4 and IL-13 signaling by targeting the shared IL-4Rα subunit.

Recommended Murine Asthma Models

The choice of murine model is critical for aligning experimental goals with clinically relevant outcomes. Both the House Dust Mite (HDM) and Ovalbumin (OVA) models are widely used, each with distinct advantages.

-

House Dust Mite (HDM) Model: This model is considered more clinically relevant as HDM is a common human allergen.[7] HDM extract contains multiple allergenic proteins and pathogen-associated molecular patterns (PAMPs) like LPS, which activate both adaptive and innate immunity without requiring an adjuvant.[8] This can result in a more complex and robust inflammatory phenotype.

-

Ovalbumin (OVA) Model: The OVA model is a highly reproducible and well-characterized system for studying Th2-dominant allergic inflammation.[9][10] It requires sensitization with the OVA protein along with an aluminum hydroxide (alum) adjuvant to drive the Th2 response.[9][11]

Vaitvlvk Dosing Regimens and Administration

The efficacy of Vaitvlvk can be assessed in two main contexts: prevention of disease onset (prophylactic) and treatment of established disease (therapeutic). Both strategies have been shown to be effective for anti-IL-4Rα antibodies in murine models.[6][12]

Formulation:

-

Reconstitute lyophilized Vaitvlvk in sterile, pyrogen-free Phosphate-Buffered Saline (PBS) to a final concentration of 5 mg/mL.

-

Gently swirl to dissolve; do not shake.

-

Dilute further with sterile PBS to the required final concentration for injection immediately before use.

Administration:

-

The recommended route of administration is intraperitoneal (i.p.) injection . This route provides excellent bioavailability for monoclonal antibodies and is technically straightforward.

Table 1: Recommended In Vivo Dosing Regimens for Vaitvlvk

| Dosing Strategy | Dose (mg/kg, i.p.) | Frequency | Timing (Relative to Allergen) | Rationale |

| Prophylactic | 10 - 50 | Twice weekly | Initiate 24-48 hours before the first allergen challenge. Continue through the challenge phase. | To assess the ability of Vaitvlvk to prevent the development of airway inflammation and hyperresponsiveness. |

| Therapeutic | 10 - 50 | Twice weekly | Initiate after the sensitization phase and establishment of the disease phenotype (e.g., during the challenge phase). | To evaluate the efficacy of Vaitvlvk in reversing or attenuating existing allergic airway disease, mimicking a clinical treatment scenario. |

| Vehicle Control | Volume-matched | Twice weekly | Administer on the same schedule as the Vaitvlvk-treated groups. | Isotype control antibody (murine IgG1) or sterile PBS. Essential for demonstrating specificity of the Vaitvlvk effect. |

Note: The optimal dose may vary depending on the specific mouse strain and the severity of the asthma model protocol. A dose-response study (e.g., 10, 25, and 50 mg/kg) is recommended for initial characterization.

Experimental Protocols

Protocol 1: House Dust Mite (HDM) Induced Chronic Asthma Model

This protocol establishes a robust, chronic allergic airway disease phenotype over several weeks. BALB/c mice are a commonly used strain for this model.

Materials:

-

6-8 week old female BALB/c mice (n=5-8 per group is recommended to account for biological variability).[13]

-

House Dust Mite (HDM) extract (Dermatophagoides pteronyssinus), lyophilized powder.

-

Sterile, pyrogen-free PBS.

-

Vaitvlvk and vehicle control.

Procedure:

-

Sensitization Phase (Week 0):

-

Challenge Phase (Weeks 2-5):

-

Starting on Day 14, challenge the mice intranasally with 10 µg of HDM extract in 20-30 µL of sterile PBS.

-

Repeat this challenge 3 times per week (e.g., Monday, Wednesday, Friday) for 4 consecutive weeks.

-

-

Vaitvlvk Administration:

-

Prophylactic: Begin i.p. injections of Vaitvlvk or vehicle on Day 13 (24 hours before the first challenge) and continue twice weekly until the end of the study.

-

Therapeutic: Begin i.p. injections of Vaitvlvk or vehicle at the start of Week 4 (e.g., Day 28) and continue twice weekly until the end of the study.

-

-